3-Bromo-2,4-dimethylbenzoic acid
Overview
Description
3-Bromo-2,4-dimethylbenzoic acid is a chemical compound with the molecular weight of 229.07 . It is a powder at room temperature . It has been used in the synthesis of biphenyl amides, 2-benzazepine-4-acetic acid derivative, as an analog of the potent, nonpeptide GPIIb/IIIa antagonist, O-spiro C-aryl glucosides .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code is1S/C9H9BrO2/c1-5-3-4-7 (9 (11)12)6 (2)8 (5)10/h3-4H,1-2H3, (H,11,12)
. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results .Scientific Research Applications
Synthesis of Benzo Diimidazole Derivatives
3-Bromo-2,4-dimethylbenzoic acid is involved in the synthesis of benzo diimidazole derivatives. Bromination of certain diimidazoles leads to the formation of bromo-substituted derivatives. This demonstrates the compound's role in complex chemical synthesis processes (Simonov, Koshchienko, & Belenko, 1973).
Nitration Reactions in Thiophen Derivatives
In the field of nitration reactions, this compound is used in the study of nitration of benzo thiophen derivatives. The process results in the formation of various nitrobenzo thiophens, highlighting its utility in organic synthesis and reaction studies (Cooper & Scrowston, 1972).
Antioxidant Activity Evaluation
The compound plays a significant role in the preparation of derivatives used for evaluating antioxidant activities. Studies involving the synthesis of certain benzo thiophenes and their antioxidant properties are an example of its application in medicinal chemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).
Heterocyclic Synthesis from o-Halogeno-acids
It is also used in heterocyclic synthesis, particularly from o-halogeno-acids. This process leads to the formation of various organic compounds, showcasing its versatility in chemical synthesis (Ames & Ribeiro, 1976).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound could potentially make it more reactive, allowing it to interact with its targets in unique ways.
Action Environment
The action, efficacy, and stability of 3-Bromo-2,4-dimethylbenzoic acid can be influenced by various environmental factors. These could include temperature, pH, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells . For example, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have various effects over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have various effects at different dosages . These can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways . These can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that benzoic acid derivatives can be transported and distributed in various ways . These can include interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be localized to various subcellular compartments . These can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-bromo-2,4-dimethylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNANINYFIFMJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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